2-((4-Chlorobenzyl)oxy)benzoic acid
Overview
Description
Scientific Research Applications
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Scientific Field: Polymer Chemistry
- Scientific Field: Organic Chemistry
- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-((4-Chlorobenzyl)oxy)benzoic acid, are activated toward free radical attack . This property enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The enhanced reactivity due to the adjacent aromatic ring is a general benzylic activation, which is supported by the susceptibility of alkyl side-chains to oxidative degradation .
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Scientific Field: Biochemistry
- Application Summary : 2-((4-Chlorobenzyl)oxy)benzoic acid has been studied for its potential effects on white blood cell concentration, pulmonary edema, and hepatocyte injury .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The reduction of cardiac white blood cell concentration, less pulmonary edema, and the reduction of hepatocyte injury have been observed in the 3-CH2Cl treated LPS-rat group .
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Scientific Field: Industrial Chemistry
- Application Summary : 2-((4-Chlorobenzyl)oxy)benzoic acid can be used in large scale industrial operations for catalyzed air-oxidations .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this application were not detailed in the source .
Safety And Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for skin irritation, serious eye damage, and specific target organ toxicity (single exposure) targeting the respiratory system .
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRGIHRCRAJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368244 | |
Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)oxy)benzoic acid | |
CAS RN |
52803-69-7 | |
Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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